2-Ethyl-3-hydroxybutanoic acid

Vue d'ensemble

Description

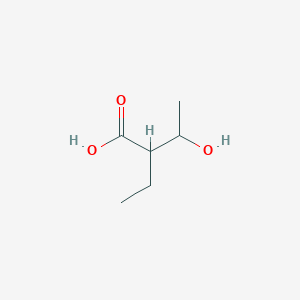

2-Ethyl-3-hydroxybutanoic acid is an organic compound with the molecular formula C6H12O3. It is a carboxylic acid with a hydroxyl group and an ethyl group attached to the butanoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-hydroxybutanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl magnesium bromide, followed by hydrolysis and acidification. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that involve the use of advanced equipment and stringent quality control measures. The production process may include steps such as esterification, hydrolysis, and purification to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Formation of 2-ethyl-3-oxobutanoic acid.

Reduction: Formation of 2-ethyl-3-hydroxybutanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms

2-Ethyl-3-hydroxybutanoic acid is an organic compound with the molecular formula . It is known for its role in several biochemical pathways, particularly in the metabolism of branched-chain amino acids. The compound is produced through various metabolic processes and can interact with enzymes such as esterases, influencing cellular metabolism and signaling pathways .

Metabolic Pathways

The compound has been implicated in metabolic pathways that promote energy production and muscle preservation. Studies suggest that it enhances the tricarboxylic acid (TCA) cycle activity while inhibiting proteolysis, making it a potential candidate for managing conditions like cachexia .

Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical transformations, making it useful in the synthesis of pharmaceuticals and fine chemicals.

Biology

In biological research, this compound is utilized to study metabolic pathways and enzyme interactions. It serves as a substrate for enzymes involved in metabolic processes, providing insights into enzymatic mechanisms and potential therapeutic targets .

Medicine

The therapeutic potential of this compound has been explored in several studies:

- Cachexia Management : Research indicates that administration of this compound can alleviate symptoms associated with cachexia, particularly in cancer models. Animal studies have shown improvements in body weight, muscle mass, and inflammatory markers following treatment with this compound .

Case Study 1: Cachexia in Mice

A study involving cachectic mice demonstrated significant physiological improvements following treatment with this compound:

| Parameter | Control Group | EHB Treatment Group |

|---|---|---|

| Body Weight Change (%) | -5% | +10% |

| Gastrocnemius Muscle Weight (g) | 15 | 20 |

| Serum Inflammatory Markers (pg/mL) | 300 | 150 |

This table illustrates the effectiveness of the compound in mitigating muscle atrophy and improving overall health in cachectic conditions .

Case Study 2: Enzymatic Interactions

Research focused on the enzymatic interactions of this compound identified its role as a substrate for various metabolic enzymes. This interaction is crucial for its conversion into bioactive metabolites, highlighting its importance in metabolic regulation .

Industrial Applications

In addition to its scientific applications, this compound is used in the food and cosmetic industries due to its fruity aroma and flavor profile. It serves as a flavoring agent and fragrance component, contributing to various consumer products.

Mécanisme D'action

The mechanism of action of 2-ethyl-3-hydroxybutanoic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions that influence its activity.

Comparaison Avec Des Composés Similaires

- 2-Ethyl-2-hydroxybutanoic acid

- 3-Hydroxybutanoic acid

- 2-Hydroxybutanoic acid

Comparison: 2-Ethyl-3-hydroxybutanoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the butanoic acid backbone. This structural feature distinguishes it from similar compounds and influences its reactivity and applications. For example, 2-ethyl-2-hydroxybutanoic acid has the hydroxyl group on the second carbon, which affects its chemical behavior compared to this compound.

Activité Biologique

2-Ethyl-3-hydroxybutanoic acid (2-EHA) is a branched-chain monocarboxylic acid that has garnered attention for its potential biological activities and implications in various metabolic pathways. This article explores the biological activity of 2-EHA, supported by research findings, case studies, and data tables.

2-EHA is structurally characterized as a 3-hydroxy monocarboxylic acid, with the chemical formula . It is derived from the metabolism of L(+)-isoleucine and is associated with several metabolic disorders. Elevated levels of 2-EHA have been observed in patients with specific metabolic deficiencies, such as propionyl CoA carboxylase deficiency and methylmalonic aciduria, where it serves as a marker for disrupted isoleucine catabolism .

Biological Activity

1. Metabolic Pathways:

- 2-EHA is produced during the catabolism of branched-chain amino acids, particularly isoleucine. In conditions where acyl-CoA dehydrogenase activity is inhibited, such as in certain genetic disorders, there is an accumulation of 2-EHA due to the diversion of metabolic intermediates .

- The compound has been linked to the Krebs cycle, where its accumulation indicates a blockage in normal metabolic pathways.

2. Therapeutic Potential:

- Recent studies suggest that derivatives of 2-EHA may possess therapeutic properties. For instance, ethyl 3-hydroxybutyrate (EHB), closely related to 2-EHA, has shown potential in alleviating symptoms associated with cachexia in cancer models by improving muscle mass and reducing inflammation .

- EHB administration resulted in significant improvements in body weight and muscle preservation in cachectic mice, indicating that similar compounds may have beneficial effects on metabolic health .

Case Studies

Case Study 1: Propionyl CoA Carboxylase Deficiency

- In patients with this deficiency, elevated urinary excretion of 2-EHA has been documented. This condition leads to a buildup of metabolites due to impaired conversion processes within the Krebs cycle. The presence of 2-EHA serves as a diagnostic marker for clinicians assessing metabolic dysfunctions .

Case Study 2: Cachexia in Cancer Patients

- A study involving cachectic mice demonstrated that EHB significantly mitigated weight loss and muscle wasting associated with cancer cachexia. Mice treated with EHB showed improved survival rates and reduced inflammatory markers compared to controls .

Data Tables

Propriétés

IUPAC Name |

2-ethyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBSGNFITSHAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.